N-(3,5-dimethylphenyl)-2-((2-phenylimidazo[1,2-b]pyridazin-6-yl)thio)acetamide
Übersicht
Beschreibung
N-(3,5-dimethylphenyl)-2-((2-phenylimidazo[1,2-b]pyridazin-6-yl)thio)acetamide, also known as DPP-IV inhibitor, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. DPP-IV inhibitor is an enzyme inhibitor that has been found to have a significant impact on the regulation of glucose metabolism, making it a potential candidate for the treatment of diabetes mellitus.
Wirkmechanismus
N-(3,5-dimethylphenyl)-2-((2-phenylimidazo[1,2-b]pyridazin-6-yl)thio)acetamide inhibitor works by inhibiting the activity of dipeptidyl peptidase-IV, an enzyme that is responsible for the degradation of incretin hormones. Incretin hormones are responsible for stimulating the release of insulin in response to glucose, and by inhibiting their degradation, N-(3,5-dimethylphenyl)-2-((2-phenylimidazo[1,2-b]pyridazin-6-yl)thio)acetamide inhibitor can increase insulin secretion and improve glucose metabolism.
Biochemical and Physiological Effects
Research has shown that N-(3,5-dimethylphenyl)-2-((2-phenylimidazo[1,2-b]pyridazin-6-yl)thio)acetamide inhibitor can have a significant impact on glucose metabolism, leading to improved glucose tolerance and insulin sensitivity. Additionally, N-(3,5-dimethylphenyl)-2-((2-phenylimidazo[1,2-b]pyridazin-6-yl)thio)acetamide inhibitor has been found to have anti-inflammatory effects and can improve endothelial function, making it a potential candidate for the treatment of cardiovascular disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-(3,5-dimethylphenyl)-2-((2-phenylimidazo[1,2-b]pyridazin-6-yl)thio)acetamide inhibitor in lab experiments is its specificity for dipeptidyl peptidase-IV, which allows for targeted inhibition of this enzyme. Additionally, N-(3,5-dimethylphenyl)-2-((2-phenylimidazo[1,2-b]pyridazin-6-yl)thio)acetamide inhibitor has a relatively low toxicity profile, making it a safe option for use in lab experiments. However, one limitation of using N-(3,5-dimethylphenyl)-2-((2-phenylimidazo[1,2-b]pyridazin-6-yl)thio)acetamide inhibitor in lab experiments is its relatively short half-life, which may require frequent dosing to maintain its effects.
Zukünftige Richtungen
There are several potential future directions for research on N-(3,5-dimethylphenyl)-2-((2-phenylimidazo[1,2-b]pyridazin-6-yl)thio)acetamide inhibitor. One area of interest is the development of more potent and selective inhibitors of dipeptidyl peptidase-IV, which could lead to improved therapeutic outcomes. Additionally, research is needed to further elucidate the mechanisms by which N-(3,5-dimethylphenyl)-2-((2-phenylimidazo[1,2-b]pyridazin-6-yl)thio)acetamide inhibitor exerts its effects on glucose metabolism and to identify potential side effects associated with long-term use. Finally, there is a need for clinical trials to evaluate the safety and efficacy of N-(3,5-dimethylphenyl)-2-((2-phenylimidazo[1,2-b]pyridazin-6-yl)thio)acetamide inhibitor in the treatment of diabetes mellitus and other metabolic disorders.
Wissenschaftliche Forschungsanwendungen
N-(3,5-dimethylphenyl)-2-((2-phenylimidazo[1,2-b]pyridazin-6-yl)thio)acetamide inhibitor has been extensively studied for its potential therapeutic applications in the treatment of diabetes mellitus. Research has shown that N-(3,5-dimethylphenyl)-2-((2-phenylimidazo[1,2-b]pyridazin-6-yl)thio)acetamide inhibitor can improve glucose tolerance and insulin sensitivity, making it a promising candidate for the treatment of type 2 diabetes mellitus.
Eigenschaften
IUPAC Name |
N-(3,5-dimethylphenyl)-2-(2-phenylimidazo[1,2-b]pyridazin-6-yl)sulfanylacetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4OS/c1-15-10-16(2)12-18(11-15)23-21(27)14-28-22-9-8-20-24-19(13-26(20)25-22)17-6-4-3-5-7-17/h3-13H,14H2,1-2H3,(H,23,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQXQFIKJKDSBQN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)CSC2=NN3C=C(N=C3C=C2)C4=CC=CC=C4)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,5-dimethylphenyl)-2-({2-phenylimidazo[1,2-b]pyridazin-6-yl}sulfanyl)acetamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.